molecular formula C12H23NO4 B12547136 Diethyl 2-[1-(methylamino)ethyl]pentanedioate CAS No. 142209-34-5

Diethyl 2-[1-(methylamino)ethyl]pentanedioate

Cat. No.: B12547136
CAS No.: 142209-34-5
M. Wt: 245.32 g/mol
InChI Key: DKZYWDJQAQNYPI-UHFFFAOYSA-N
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Description

Diethyl 2-[1-(methylamino)ethyl]pentanedioate is a chemical compound with the molecular formula C12H23NO4. It is a derivative of pentanedioic acid and contains both ester and amine functional groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[1-(methylamino)ethyl]pentanedioate typically involves the esterification of pentanedioic acid followed by the introduction of the methylamino group. One common method involves the reaction of diethyl pentanedioate with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as acid or base catalysts can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[1-(methylamino)ethyl]pentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.

Major Products Formed

    Oxidation: The major products are diethyl pentanedioate and corresponding carboxylic acids.

    Reduction: The major products are diethyl 2-[1-(methylamino)ethyl]pentanediol.

    Substitution: The products depend on the substituents introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Diethyl 2-[1-(methylamino)ethyl]pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of diethyl 2-[1-(methylamino)ethyl]pentanedioate involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester groups can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A similar compound with two ester groups but lacking the amine group.

    Diethyl glutarate: Another ester derivative of pentanedioic acid with different substituents.

    Methylaminoethyl esters: Compounds with similar amine and ester functionalities but different carbon chain lengths.

Uniqueness

Diethyl 2-[1-(methylamino)ethyl]pentanedioate is unique due to the presence of both ester and amine groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

142209-34-5

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

diethyl 2-[1-(methylamino)ethyl]pentanedioate

InChI

InChI=1S/C12H23NO4/c1-5-16-11(14)8-7-10(9(3)13-4)12(15)17-6-2/h9-10,13H,5-8H2,1-4H3

InChI Key

DKZYWDJQAQNYPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(C)NC)C(=O)OCC

Origin of Product

United States

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